molecular formula C21H20N2O2S B14811693 N-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}thiophene-2-carboxamide

N-methyl-N-{2-[(2-phenylethyl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B14811693
M. Wt: 364.5 g/mol
InChI Key: SPLKJVJDCUHERZ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form intermediate compounds, which are then further reacted to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and phenethylamine derivatives, such as:

Uniqueness

N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-methyl-N-[2-(2-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-23(21(25)19-12-7-15-26-19)18-11-6-5-10-17(18)20(24)22-14-13-16-8-3-2-4-9-16/h2-12,15H,13-14H2,1H3,(H,22,24)

InChI Key

SPLKJVJDCUHERZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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